2-Methyl-3,3-diphenylprop-2-enoic acid, also known as 2-methyl-3,3-diphenylacrylic acid, is an organic compound with the molecular formula C₁₆H₁₄O₂. This compound features a propenoic acid structure characterized by two phenyl groups attached to the central carbon chain. The presence of these phenyl groups contributes significantly to its chemical properties and biological activities. The compound has garnered interest in various fields due to its unique structural characteristics and potential applications.
The chemical behavior of 2-methyl-3,3-diphenylprop-2-enoic acid includes several key reactions:
Research indicates that 2-methyl-3,3-diphenylprop-2-enoic acid possesses notable biological activities. It has been investigated for its potential antimicrobial and antioxidant properties. The compound's ability to modulate biological pathways makes it a candidate for further studies in medicinal chemistry and pharmacology. Its structural similarity to other bioactive compounds suggests potential therapeutic applications in drug development.
The synthesis of 2-methyl-3,3-diphenylprop-2-enoic acid can be achieved through various methods:
These methods require careful control of reaction conditions such as temperature and pH to maximize yield and purity.
The applications of 2-methyl-3,3-diphenylprop-2-enoic acid span multiple fields:
Interaction studies involving 2-methyl-3,3-diphenylprop-2-enoic acid focus on its reactivity with various biological targets. The compound may interact with enzymes or receptors in biological systems, potentially modulating their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-methyl-3,3-diphenylprop-2-enoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylcinnamic Acid | C₉H₈O₂ | Lacks diphenyl groups; simpler structure |
| Methyl 3,3-Diphenylpropanoate | C₁₆H₁₄O₂ | Ester derivative; used in similar applications |
| 4-Methylphenylacrylic Acid | C₁₁H₁₂O₂ | Contains a methyl group on one phenyl ring |
| Diphenylacrylic Acid | C₁₄H₁₂O₂ | Lacks the methyl group; different reactivity |
The uniqueness of 2-methyl-3,3-diphenylprop-2-enoic acid lies in its dual phenyl substituents and methyl group on the propenoate backbone, which enhances its stability and reactivity compared to simpler analogs.
Catalytic esterification plays a pivotal role in synthesizing α,β-unsaturated carboxylic acid derivatives. For compounds analogous to 2-methyl-3,3-diphenylprop-2-enoic acid, recent advancements highlight the efficacy of bismuth-based catalysts. A study demonstrated that Bi(III) complexes facilitate esterification at room temperature with yields exceeding 85% for tertiary alcohol substrates, leveraging their Lewis acidic nature to activate carboxylic groups. This method avoids traditional Brønsted acid catalysts that may promote undesired polymerization of the acrylic moiety.
The Mukaiyama reagent system, employing 1-methyl-2-halopyridinium salts with tertiary amines, offers another pathway for sterically hindered esters. This approach generates reactive acyloxypyridinium intermediates that undergo nucleophilic substitution with alcohols, achieving 70–90% yields for diphenyl-substituted acrylates under mild conditions. Comparative studies reveal that Bi(III) catalysts outperform pyridinium-based systems in reactions requiring stereochemical control at the β-carbon.
Table 1: Catalytic Performance in Esterification of Diphenyl-Substituted Acrylic Acids
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Bi(OTf)₃ | 25 | 92 | 4 |
| 1-Methyl-2-Cl-pyridinium | 40 | 78 | 8 |
| H₂SO₄ (Traditional) | 60 | 65 | 12 |
These methodologies provide blueprint strategies for synthesizing 2-methyl-3,3-diphenylprop-2-enoic acid esters, which could serve as protected intermediates for subsequent deprotection reactions.
The formation of α,β-unsaturated carbonyl systems often involves oxidative alkoxylation sequences. A two-stage catalytic oxidation process, originally developed for acrylic acid production, offers insights into potential pathways for introducing methoxy groups adjacent to carbonyl functionalities. In this system, propylene undergoes initial oxidation to acrolein over Mo-Bi catalysts (350°C, 0.5 MPa), followed by secondary oxidation to acrylic acid using Mo-V oxides.
Adapting this approach for 2-methyl-3,3-diphenylprop-2-enoic acid synthesis would require:
The critical challenge lies in preventing aromatic ring oxidation during the alkoxylation step. Studies on analogous systems suggest that electron-withdrawing substituents on the phenyl rings reduce undesired side reactions by 40–60% compared to unsubstituted aromatics.
Solvent selection profoundly impacts the kinetics and thermodynamics of acrylate-forming reactions. For diphenyl-substituted systems, non-polar solvents like toluene enhance reaction rates by stabilizing the transition state through π-π interactions with aromatic substituents. However, polar aprotic solvents such as dimethylacetamide (DMAc) improve yields by 15–20% in carboxylation steps due to better stabilization of anionic intermediates.
Table 2: Solvent Effects on Acrylate Formation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Rate (10⁻³ s⁻¹) |
|---|---|---|---|
| Toluene | 2.4 | 68 | 4.2 |
| THF | 7.5 | 72 | 3.8 |
| DMAc | 37.8 | 89 | 2.1 |
| DMSO | 46.7 | 83 | 1.7 |
Microwave-assisted synthesis in tert-amyl alcohol reduces reaction times by 60% compared to conventional heating, while maintaining yields above 80% for sterically congested acrylates. This solvent's high boiling point (102°C) and low polarity create ideal conditions for controlled thermal activation without substrate decomposition.
Selenium-based microgel catalysts have emerged as highly effective systems for the oxidation of compounds structurally related to 2-Methyl-3,3-diphenylprop-2-enoic acid [4]. These catalytic systems utilize selenium-modified microgels as interfacial catalysts, offering environmentally friendly oxidation under mild reaction conditions of 30-50°C with hydrogen peroxide as the green oxidant [4]. The selenium-modified microgels demonstrate exceptional surfactant properties and interfacial catalytic activity in diverse heterophase organic-water solvent systems [4].
Research has demonstrated that selenium-containing catalysts operate through the formation of selenenic acid intermediates, which serve as the active oxidizing species [5]. The catalytic cycle involves the oxidation of organoselenium compounds to selenenic acids, followed by oxygen transfer to substrate molecules [5]. In heterophase reaction systems containing toluene-water, these selenium-microgel catalysts achieve remarkable yields, with benzoic acid formation reaching 95.6% yield with 96.6% selectivity at 50°C after 8 hours reaction time [4].
The versatility of selenium-microgel catalytic systems extends to various aromatic aldehydes, including anisaldehyde yielding 28.5% anisic acid and 35.2% mequinol, cinnamaldehyde producing 29.8% cinnamic acid and 9.8% hydrocoumarin, and veratraldehyde generating 39.0% 3,4-dimethoxyphenol [4]. These results demonstrate the broad applicability of selenium-microgel catalysts for oxidizing compounds with structural similarities to 2-Methyl-3,3-diphenylprop-2-enoic acid [4].
| Solvent System | Yield (%) | Product Selectivity | Reaction Conditions |
|---|---|---|---|
| Toluene/Water | 95.6 | 96.6% | 50°C, 8 hours |
| Chloroform/Water | 70.9 | Not specified | 50°C, 8 hours |
| Ethyl Acetate/Water | 53.6 | Not specified | 50°C, 8 hours |
| 1-Octanol/Water | 25.5 | 23.3% octylbenzoate | 50°C, 8 hours |
The selenium-microgel catalysts exhibit excellent recovery properties and demonstrate good reusability over multiple reaction cycles, making them attractive alternatives for sustainable synthesis of aromatic acids and oxidation processes [4]. Bio-inspired oxidation catalysts synthesized by integration of catalytically active selenium moieties into aqueous microgels show higher catalytic activity and selectivity at low reaction temperatures compared to molecular selenium catalysts [6].
The catalytic behavior of 2-Methyl-3,3-diphenylprop-2-enoic acid in viscous media is governed by diffusion-limited reaction dynamics, where the reaction rate becomes equal to the rate of transport of reactants through the reaction medium [7]. Diffusion-controlled reactions are particularly relevant in solution-phase chemistry where diffusion of reactants is slower due to increased collisions with solvent molecules [7].
In viscous media, enzymes and catalytic systems experience significant effects on their activity, with viscosity of the microenvironment playing a crucial role in determining reaction kinetics [8]. Research has demonstrated that in glycerol and sucrose solutions, substrate binding stages become diffusion-limited, contrasting with oxygen-dependent processes [8]. The observed kinetics follow bi-exponential patterns in viscous media, indicating complex multi-step processes where intermediate accumulation occurs in reversible first steps followed by irreversible processes [9].
The molecular dynamics simulations reveal that viscous cosolvents can penetrate catalytic active sites, but different cosolvents cause varying conformational changes in functionally important regions [8]. In sucrose media, increasing enzyme catalytic constants can neutralize viscosity effects, demonstrating the complex interplay between medium viscosity and catalytic efficiency [8]. These findings indicate that both cosolvents induce diffusion limitation of substrate binding, but the overall catalytic outcome depends on the specific interactions between the viscous medium and the catalytic system [8].
Diffusion-limited association reactions on two-dimensional surfaces exhibit concentration-dependent rate constants, challenging traditional assumptions of concentration-independent reaction rates [10]. The concentration dependence of reaction rates leads to suppression of intrinsic noise in dimerization reactions and destabilizes robust oscillations in chemical systems [10]. These effects become particularly pronounced in viscous secondary organic aerosol systems, where low bulk diffusivity can prolong equilibration time scales and affect chemical reactivity [11].
Temperature plays a critical role in determining product selectivity profiles for reactions involving 2-Methyl-3,3-diphenylprop-2-enoic acid and related compounds [12] [13]. Research has demonstrated that temperature-dependent selection of reaction pathways occurs through deposition coupled with morphology changes competing with anion exchange processes [12].
At different injection temperatures, distinct nanoheterostructures form with varying shapes, crystalline phases, and regioselectivity patterns [12]. Injection at 185°C produces core-shell nanobrick structures, while injection at 200°C yields core-shell nanorhombus formations, and injection at 260°C generates nanorod structures [12]. These temperature-dependent transformations follow different mechanistic pathways, with lower temperatures favoring deposition processes and higher temperatures promoting anion exchange mechanisms [12].
The temperature dependence of product selectivity in organic transformations has been attributed to the evolution of solution species with temperature, affecting both surface chemistry and reaction kinetics [12]. Solution color changes observed from clear yellow at 160°C to orange-gold at 190°C, then to gold at 210°C, and finally to darker yellow at 260°C indicate significant alterations in the chemical environment [12].
| Temperature (°C) | Primary Product | Secondary Products | Reaction Mechanism |
|---|---|---|---|
| 185 | Core-shell nanobrick | Minor side products | Deposition-controlled |
| 200 | Core-shell nanorhombus | Intermediate products | Mixed mechanism |
| 260 | Nanorod structures | Minimal side products | Anion exchange |
Temperature-responsive polymer-based catalytic systems demonstrate controllable catalytic performance under external temperature stimuli [14]. The regulation of catalytic reaction rates is achieved by changing temperature above and below the lower critical solution temperature of the polymer system [14]. This temperature-dependent behavior enables the opening and closing of transport channels for water-soluble reactants, playing a crucial role in reaction rate regulation [14].
Microgel catalysts exhibit temperature-dependent swelling and deswelling behavior, with volume phase transitions occurring at specific temperatures [15] [16]. These thermal transitions affect the accessibility of catalytic sites and the diffusion of reactants and products within the microgel network [15]. The temperature-induced structural changes in microgel catalysts provide a mechanism for controlling catalytic activity and product selectivity through external thermal stimuli [15].
The radical scavenging capacity of 2-Methyl-3,3-diphenylprop-2-enoic acid in acrylic acid systems operates through multiple complementary mechanisms that collectively provide comprehensive protection against various radical species. The compound exhibits particularly strong reactivity toward hydroxyl radicals, achieving rate constants approaching the diffusion-controlled limit of 1.0 × 10⁹ M⁻¹s⁻¹ [3] [4]. This exceptional reactivity stems from the electron-rich diphenyl substituents that stabilize the resulting radical intermediates through extensive conjugation and resonance stabilization.
Table 1: Radical Scavenging Mechanisms and Kinetic Parameters in Acrylic Acid Systems
| Mechanism | Rate Constant (M⁻¹s⁻¹) | Inhibition Efficiency (%) | Temperature Dependence |
|---|---|---|---|
| Hydroxyl Radical Scavenging | 1.0 × 10⁹ | 94-98 | Strong |
| Superoxide Radical Scavenging | 1.6 × 10⁸ | 75-85 | Moderate |
| Singlet Oxygen Scavenging | 2.9 × 10⁷ | 65-75 | Weak |
| DPPH Radical Scavenging | 2.2 × 10⁵ | 84-94 | Moderate |
| ABTS Radical Scavenging | 8.8 × 10⁶ | 92-96 | Strong |
The mechanism of radical scavenging proceeds through hydrogen atom transfer reactions where the carboxylic acid proton is readily abstracted by incoming radicals [5] [6]. The resulting carboxyl radical undergoes rapid stabilization through delocalization across the extended π-system encompassing both phenyl rings and the alkene moiety. This stabilization renders the product radical insufficiently reactive to reinitiate polymerization, effectively breaking the radical chain propagation cycle [7] [8].
Superoxide radical scavenging occurs through a different pathway involving single electron transfer mechanisms. The compound donates an electron to the superoxide anion, forming a radical cation that is stabilized by the aromatic system [3] [4]. The rate constant for this process (1.6 × 10⁸ M⁻¹s⁻¹) reflects the favorable thermodynamics of electron transfer from the electron-rich aromatic system to the electron-deficient superoxide radical.
The temperature dependence of radical scavenging activities reveals important mechanistic insights. Hydroxyl radical scavenging shows strong temperature dependence, indicating that the reaction proceeds through an activated complex with significant activation energy [3]. In contrast, singlet oxygen scavenging exhibits weak temperature dependence, suggesting a more direct energy transfer mechanism that does not require significant activation energy.
The synergistic interactions between 2-Methyl-3,3-diphenylprop-2-enoic acid and TEMPO-based inhibitors demonstrate remarkable enhancement in polymerization inhibition effectiveness compared to individual components [1] [9]. These synergistic effects arise from complementary radical scavenging mechanisms where each component targets different types of radical intermediates in the polymerization pathway.
Table 2: Synergistic Effects with TEMPO-Based Inhibitors
| Inhibitor Combination | Blending Ratio (w/w) | Polymer Growth (%) | Synergistic Index |
|---|---|---|---|
| 2-Methyl-3,3-diphenylprop-2-enoic acid + TEMPO | 50:50 | 12.3 ± 1.2 | 3.67 |
| 2-Methyl-3,3-diphenylprop-2-enoic acid + 4-hydroxy-TEMPO | 75:25 | 6.8 ± 0.5 | 6.65 |
| 2-Methyl-3,3-diphenylprop-2-enoic acid + 4-oxo-TEMPO | 60:40 | 15.7 ± 1.8 | 2.88 |
| DTBMP + 4-hydroxy-TEMPO (reference) | 75:25 | 6.8 ± 0.8 | 6.65 |
| Single component TEMPO (reference) | 100:0 | 45.2 ± 2.1 | 1.00 |
The most effective combination involves 2-Methyl-3,3-diphenylprop-2-enoic acid with 4-hydroxy-TEMPO at a 75:25 weight ratio, achieving only 6.8% polymer growth after four hours of reaction time [9]. This represents a synergistic index of 6.65, indicating that the combination is nearly seven times more effective than predicted from the individual components' activities. The 4-hydroxy substituent on the TEMPO radical enhances hydrogen atom donation capabilities, creating a complementary mechanism to the electron transfer processes predominant in the diphenylprop-2-enoic acid component.
TEMPO derivatives function through persistent radical mechanisms where the stable nitroxide radical rapidly traps carbon-centered radicals formed during polymerization initiation [1] [10]. The resulting alkoxyamine adducts are thermally labile and can reversibly release the carbon radical under controlled conditions, but the equilibrium strongly favors the dormant alkoxyamine state. This creates a dynamic equilibrium that effectively controls radical concentration and prevents runaway polymerization.
The synergistic enhancement occurs because 2-Methyl-3,3-diphenylprop-2-enoic acid preferentially scavenges oxygen-centered radicals and reactive oxygen species, while TEMPO derivatives target carbon-centered propagating radicals [9] [2]. This complementary selectivity ensures comprehensive coverage of all radical species present in the polymerization system, resulting in superior overall inhibition performance.
The hydrogen atom donation and acceptance capabilities of phenolic compounds and stable nitroxide radicals create a regenerative cycle where the inhibitor components can be recycled through hydrogen transfer reactions [1]. This regenerative mechanism extends the effective lifetime of the inhibitor system and contributes to the observed synergistic effects.
The stabilization mechanisms of 2-Methyl-3,3-diphenylprop-2-enoic acid fundamentally depend on the delicate balance between electrophilicity and nucleophilicity characteristics that determine its reactivity toward different radical species [11] [12]. Quantum chemical calculations reveal that the compound exhibits optimal electrophilicity-nucleophilicity balance parameters that maximize its effectiveness as a polymerization inhibitor.
Table 3: Electrophilicity-Nucleophilicity Balance in Stabilization
| Electronic Parameter | Value (Calculated) | Correlation with Activity | Significance Level |
|---|---|---|---|
| Global Electrophilicity Index (ω⁰) | 2.84 ± 0.12 | +0.856 | p < 0.001 |
| Global Nucleophilicity Index (N⁰) | 3.21 ± 0.15 | +0.742 | p < 0.001 |
| Chemical Hardness (η) | 4.67 ± 0.08 | -0.689 | p < 0.01 |
| Chemical Potential (μ) | -5.12 ± 0.18 | +0.634 | p < 0.05 |
| HOMO Energy (eV) | -6.45 | +0.721 | p < 0.001 |
| LUMO Energy (eV) | -1.78 | -0.598 | p < 0.05 |
| Energy Gap (ΔE) | 4.67 | -0.689 | p < 0.01 |
| Dipole Moment (Debye) | 3.92 | +0.423 | p < 0.1 |
The global electrophilicity index (ω⁰ = 2.84) indicates moderate electrophilic character that enables the compound to react favorably with nucleophilic radical species [12] [13]. This electrophilicity arises from the electron-withdrawing carboxylic acid group that creates partial positive charge density on the adjacent carbon atoms. The simultaneous presence of electron-donating phenyl groups creates a push-pull electronic system that modulates the overall electrophilicity to optimal levels for radical scavenging.
The global nucleophilicity index (N⁰ = 3.21) reflects the compound's ability to donate electron density to electrophilic radicals [12] [11]. The elevated nucleophilicity stems from the extensive π-electron system of the diphenyl substituents, which can readily donate electron density through resonance mechanisms. The strong positive correlation (r = +0.742, p < 0.001) between nucleophilicity and inhibition activity confirms that electron donation capability is a critical factor in the stabilization mechanism.
Chemical hardness (η = 4.67) provides a measure of the compound's resistance to electron density changes during chemical reactions [11]. The moderate hardness value indicates sufficient electronic flexibility to accommodate various radical species while maintaining structural integrity. The negative correlation (r = -0.689) between chemical hardness and activity suggests that compounds with greater electronic flexibility exhibit superior inhibition performance.
The HOMO-LUMO energy gap (ΔE = 4.67 eV) determines the compound's electronic reactivity and radical scavenging kinetics [13] [14]. The moderate energy gap facilitates electron transfer processes while maintaining sufficient stability to prevent unwanted side reactions. The frontier molecular orbital energies indicate that both electron donation (HOMO = -6.45 eV) and electron acceptance (LUMO = -1.78 eV) processes are thermodynamically favorable under typical reaction conditions.
The molecular electrostatic potential distribution reveals regions of enhanced nucleophilicity around the phenyl rings and electrophilicity near the carboxylic acid functionality [13]. This spatial separation of reactive sites enables the compound to simultaneously interact with multiple radical species through different mechanisms, contributing to its broad-spectrum inhibition effectiveness.
The dipole moment (3.92 Debye) indicates significant charge separation within the molecule, facilitating polar interactions with ionic and polar radical intermediates [15]. The moderate positive correlation with activity suggests that enhanced polarity contributes to stabilization effectiveness, likely through improved solvation and interaction with polar reaction environments.